4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril
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Overview
Description
4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril is a synthetic steroid compound known for its unique structure and biological activity. It is commonly used in the treatment of various medical conditions, including Cushing’s syndrome and primary hyperaldosteronism .
Preparation Methods
The synthesis of 4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril involves several steps. One common method includes the use of natural steroids such as androstanediol or androstanedione as starting materials. These compounds undergo a series of chemical reactions, including oxidation and reduction, to form the desired product . Industrial production methods often involve large-scale chemical synthesis using similar routes but optimized for higher yields and purity .
Chemical Reactions Analysis
4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen atoms into the molecule.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce specific functional groups within the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril has several scientific research applications:
Chemistry: It is used as a model compound to study steroid chemistry and the effects of various chemical modifications.
Biology: Researchers use it to investigate the biological pathways and mechanisms involved in steroid hormone action.
Mechanism of Action
The mechanism of action of 4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril involves the inhibition of 3-beta-hydroxysteroid dehydrogenase, an enzyme crucial for the biosynthesis of corticosteroids. By inhibiting this enzyme, the compound reduces the production of cortisol and aldosterone, thereby controlling the symptoms associated with conditions like Cushing’s syndrome . The molecular targets and pathways involved include the adrenal cortex and the steroidogenesis pathway .
Comparison with Similar Compounds
4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Epiandrosterone: A metabolite of testosterone with weak androgenic activity.
Trilostane: Another inhibitor of 3-beta-hydroxysteroid dehydrogenase used in the treatment of Cushing’s syndrome.
Androstanediol: A natural steroid involved in the biosynthesis of other steroid hormones.
These compounds share some structural similarities but differ in their specific biological activities and applications .
Properties
Molecular Formula |
C20H27NO3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2R,8S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile |
InChI |
InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12?,13?,14?,15?,17?,18-,19+,20+/m0/s1 |
InChI Key |
KVJXBPDAXMEYOA-HCQVATNNSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2O)CC[C@]45[C@@]3(CC(=C(C4O5)O)C#N)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.